2,5-Furandione, 3-pentyl-

CAS No.: 54124-55-9

Cat. No.: VC20646451

Molecular Formula: C9H12O3

Molecular Weight: 168.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 54124-55-9 |

|---|---|

| Molecular Formula | C9H12O3 |

| Molecular Weight | 168.19 g/mol |

| IUPAC Name | 3-pentylfuran-2,5-dione |

| Standard InChI | InChI=1S/C9H12O3/c1-2-3-4-5-7-6-8(10)12-9(7)11/h6H,2-5H2,1H3 |

| Standard InChI Key | QJDWGGQFMAZCDR-UHFFFAOYSA-N |

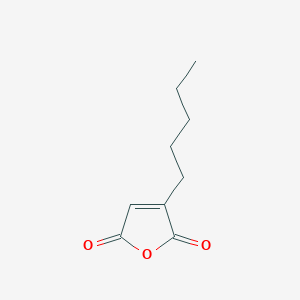

| Canonical SMILES | CCCCCC1=CC(=O)OC1=O |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

2,5-Furandione, 3-pentyl- belongs to the class of furandione derivatives, which are cyclic anhydrides characterized by a five-membered ring containing two ketone oxygen atoms. The compound’s IUPAC name, 3-pentyl-2,5-furandione, reflects the substitution pattern: a linear pentyl chain (-C₅H₁₁) is attached to the 3-position of the furandione core . The molecular structure is defined by the following features:

-

Core framework: A 2,5-furandione (maleic anhydride) backbone.

-

Substituent: A pentyl group at position 3, introducing hydrophobicity and steric bulk.

-

Electrophilic sites: The anhydride moiety (positions 1 and 4) remains reactive, enabling nucleophilic additions or ring-opening reactions.

Key physicochemical parameters include a calculated exact mass of 168.0786 g/mol and a topological polar surface area (TPSA) of 43.37 Ų, indicative of moderate polarity .

Physicochemical Properties

Experimental and Predicted Data

Limited experimental data exist for this compound, but computational predictions and analog-based extrapolations provide insights:

The pentyl chain enhances lipophilicity compared to smaller alkyl-substituted furandiones, potentially influencing applications in polymer chemistry or as a hydrophobic intermediate .

Future Research Directions

Knowledge Gaps and Opportunities

-

Synthetic Optimization: Developing efficient routes to 3-pentyl furandione with high purity and yield.

-

Bioactivity Screening: Evaluating insecticidal, antifungal, or herbicidal potential in agricultural models.

-

Material Science Applications: Exploring its use as a monomer for hydrophobic polymers or coatings .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume